molecular formula C11H12F3NO6S2 B6232701 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate CAS No. 1330128-70-5

4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate

Cat. No.: B6232701
CAS No.: 1330128-70-5
M. Wt: 375.3
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Description

4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate is a complex organic compound characterized by its unique structural features It contains a phenyl ring substituted with a methanesulfonylcarbamoyl group and a trifluoromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted phenyl compound.

    Introduction of Methanesulfonylcarbamoyl Group: This step involves the reaction of the phenyl compound with methanesulfonyl chloride and a suitable base, such as triethylamine, to introduce the methanesulfonylcarbamoyl group.

    Introduction of Trifluoromethanesulfonate Group: The final step involves the reaction of the intermediate compound with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine, to introduce the trifluoromethanesulfonate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The methanesulfonylcarbamoyl group can be reduced under specific conditions to yield different products.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted phenyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including as a precursor for drug development.

    Material Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The methanesulfonylcarbamoyl group can interact with biological molecules, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl methanesulfonate
  • 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl tosylate
  • 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl mesylate

Uniqueness

4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a strong electron-withdrawing group and an excellent leaving group. This makes the compound highly reactive in nucleophilic substitution reactions, distinguishing it from similar compounds that may have less reactive leaving groups.

Properties

CAS No.

1330128-70-5

Molecular Formula

C11H12F3NO6S2

Molecular Weight

375.3

Purity

95

Origin of Product

United States

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